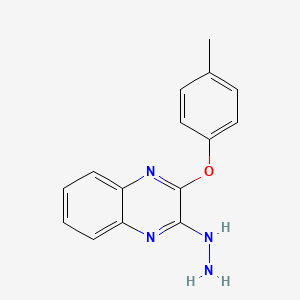
2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The compound’s structure consists of a quinoxaline core substituted with a hydrazinyl group at the second position and a 4-methylphenoxy group at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline typically involves the reaction of 2-chloro-3-(4-methylphenoxy)quinoxaline with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis systems to ensure consistency and scalability .
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form azides or other nitrogen-containing functional groups.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.
Substitution: The hydrazinyl group can participate in various substitution reactions, including acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. The quinoxaline core can intercalate with DNA, disrupting replication and transcription .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum antimicrobial activity.
2-Hydrazinylquinoxaline: Similar in structure but lacks the 4-methylphenoxy group, resulting in different biological activities.
3-(4-Methylphenoxy)quinoxaline: Lacks the hydrazinyl group, affecting its reactivity and mechanism of action
Uniqueness: 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline is unique due to the presence of both the hydrazinyl and 4-methylphenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
[3-(4-methylphenoxy)quinoxalin-2-yl]hydrazine |
InChI |
InChI=1S/C15H14N4O/c1-10-6-8-11(9-7-10)20-15-14(19-16)17-12-4-2-3-5-13(12)18-15/h2-9H,16H2,1H3,(H,17,19) |
InChI Key |
SFVUIAPGXPROEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















